Unii-F690WK9XQ6

Description

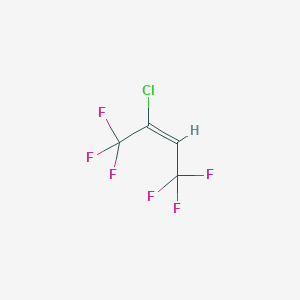

UNII-F690WK9XQ6, systematically named (E)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, is a halogenated alkene with a trans-configuration. Its molecular formula is C₄HClF₆, and it is characterized by a chloro substituent at the C2 position and six fluorine atoms distributed across the C1 and C4 positions (Figure 1).

Properties

IUPAC Name |

(E)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRENXZBKMHPULY-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\C(F)(F)F)/Cl)\C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7736-43-8 | |

| Record name | 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007736438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F690WK9XQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene typically involves the halogenation of a suitable precursor. One common method is the fluorination of 2-chloro-2-butene using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions. The reaction is usually carried out in a fluorination reactor at elevated temperatures and pressures to ensure complete conversion and high yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1,1,1,4,4,4-hexafluoro-2-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully dehalogenated products.

Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, ozone, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.

Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used in substitution reactions, often under mild to moderate temperatures.

Major Products Formed

Oxidation: Epoxides, alcohols, and carboxylic acids.

Reduction: Dehalogenated alkenes or alkanes.

Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

2-chloro-1,1,1,4,4,4-hexafluoro-2-butene has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated moieties.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The presence of halogen atoms can enhance its reactivity and binding affinity to specific targets. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Two structurally similar compounds were selected for comparison:

Compound A : (E)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene

- Molecular Formula : C₄HBrF₆

- Key Difference : Chlorine replaced with bromine at C2.

Compound B : (E)-2-chloro-1,1,2,4,4,4-hexafluorobut-2-ene

- Molecular Formula : C₄HClF₆

- Key Difference : Fluorine at C2 instead of C1, altering electronic distribution.

Structural and Physicochemical Comparison

Table 1: Structural Comparison

| Property | UNII-F690WK9XQ6 | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₄HClF₆ | C₄HBrF₆ | C₄HClF₆ |

| Molecular Weight (g/mol) | 198.45 | 242.90 | 198.45 |

| Halogen Substituents | Cl at C2; F at C1, C4 | Br at C2; F at C1, C4 | Cl at C2; F at C1, C2, C4 |

| Stereochemistry | E-configuration | E-configuration | E-configuration |

Table 2: Physicochemical Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Boiling Point (°C) | ~75–85 (estimated) | ~90–100 (estimated) | ~70–80 (estimated) |

| Log P (Octanol-Water) | 3.2 (predicted) | 3.5 (predicted) | 3.0 (predicted) |

| Water Solubility | Low (<1 g/L) | Very low (<0.5 g/L) | Moderate (~2 g/L) |

| Reactivity | Moderate electrophile | High electrophile | Low electrophile |

Key Observations :

Molecular Weight Impact : Compound A’s higher molecular weight (due to bromine) correlates with increased boiling point and lower solubility compared to this compound .

Halogen Effects : Bromine in Compound A enhances leaving-group ability, making it more reactive in nucleophilic substitutions. Compound B’s additional fluorine at C2 increases polarity but reduces steric bulk, improving solubility .

Thermal Stability : this compound and Compound B exhibit higher thermal stability due to symmetric fluorine distribution, whereas Compound A’s bromine introduces slight destabilization .

Research Findings and Challenges

- Synthesis : this compound is synthesized via halogen-exchange reactions, while Compound A requires bromination under radical conditions, posing scalability challenges .

- Toxicity : All three compounds exhibit low acute toxicity (LD₅₀ > 2000 mg/kg), but chronic exposure risks (e.g., bioaccumulation) require further study .

- Regulatory Status : this compound lacks comprehensive safety data, necessitating EPA/FDA evaluations before industrial adoption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.